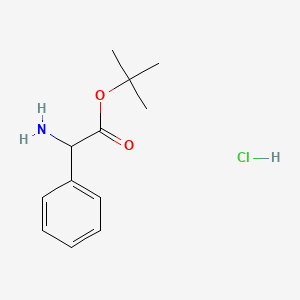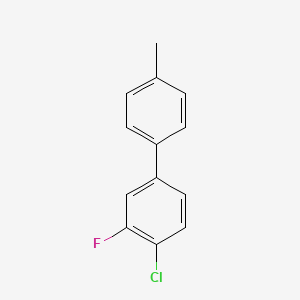
3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- is a chemical compound with the molecular formula C8H7BrOS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone under reflux conditions . The subsequent introduction of methylthio groups can be achieved using methylthiolating agents under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific electronic properties, such as conductive polymers.
作用机制
The mechanism of action of 3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methylthio groups. These effects can alter the compound’s reactivity towards nucleophiles and electrophiles, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
3-Thiophenecarboxaldehyde: A simpler derivative without the bromine and methylthio groups.
5-Bromo-2-thiophenecarboxaldehyde: Contains a bromine atom but lacks the methylthio groups.
4-Bromo-2-thiophenecarboxaldehyde: Another brominated derivative with different substitution patterns.
Uniqueness
3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- is unique due to the presence of both bromine and methylthio groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
CAS 编号 |
24445-38-3 |
|---|---|
分子式 |
C7H7BrOS3 |
分子量 |
283.2 g/mol |
IUPAC 名称 |
4-bromo-2,5-bis(methylsulfanyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H7BrOS3/c1-10-6-4(3-9)5(8)7(11-2)12-6/h3H,1-2H3 |
InChI 键 |
XVNNGMKXBOUJJU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=C(S1)SC)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)

![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12097268.png)
![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)

![5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12097289.png)
![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B12097311.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)
